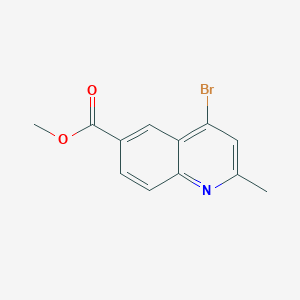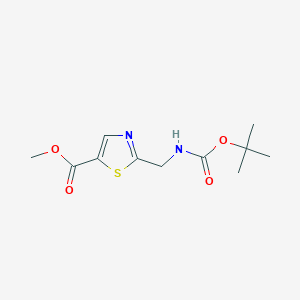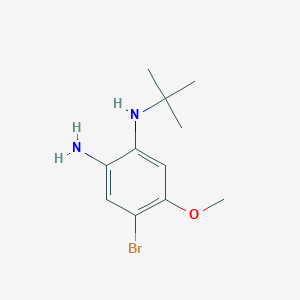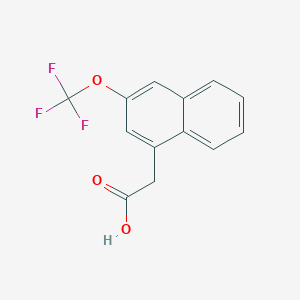
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound with the molecular formula C17H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an ethyl chain linked to a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-1-naphthaldehyde and butanamide.
Condensation Reaction: The 7-methoxy-1-naphthaldehyde undergoes a condensation reaction with an ethylamine derivative to form an intermediate compound.
Amidation: The intermediate compound is then subjected to amidation with butanamide under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.
Applications De Recherche Scientifique
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(2-(1-naphthyl)ethyl)butanamide and N-(2-(6-methoxy-1-naphthalenyl)ethyl)butanamide share structural similarities.
Uniqueness: The presence of the methoxy group at the 7-position of the naphthalene ring distinguishes it from other analogs, potentially leading to different chemical and biological properties.
Propriétés
Numéro CAS |
138112-99-9 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H21NO2/c1-3-5-17(19)18-11-10-14-7-4-6-13-8-9-15(20-2)12-16(13)14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,18,19) |
Clé InChI |
OLBZALDKGALNQC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)











![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
